molecular formula C6H8N2O4S B13075440 Ethyl 2-(hydroxyamino)-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate

Ethyl 2-(hydroxyamino)-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B13075440
M. Wt: 204.21 g/mol
InChI Key: JDXRIWWRMLSTIR-UHFFFAOYSA-N
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Description

Ethyl 2-(hydroxyamino)-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(hydroxyamino)-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate typically involves the reaction of ethyl 2-amino-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(hydroxyamino)-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to a nitroso or nitro group under appropriate conditions.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of carboxylic acid derivatives.

Scientific Research Applications

Ethyl 2-(hydroxyamino)-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal complexes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of Ethyl 2-(hydroxyamino)-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The hydroxyamino group may participate in hydrogen bonding or coordination with metal ions, while the thiazole ring can engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate
  • Ethyl 2-(nitroamino)-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate
  • Ethyl 2-(hydroxyamino)-4-oxo-4,5-dihydro-1,3-oxazole-5-carboxylate

Uniqueness

Ethyl 2-(hydroxyamino)-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate is unique due to the presence of both a hydroxyamino group and a thiazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C6H8N2O4S

Molecular Weight

204.21 g/mol

IUPAC Name

ethyl (2E)-2-hydroxyimino-4-oxo-1,3-thiazolidine-5-carboxylate

InChI

InChI=1S/C6H8N2O4S/c1-2-12-5(10)3-4(9)7-6(8-11)13-3/h3,11H,2H2,1H3,(H,7,8,9)

InChI Key

JDXRIWWRMLSTIR-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)C1C(=O)N/C(=N\O)/S1

Canonical SMILES

CCOC(=O)C1C(=O)NC(=NO)S1

Origin of Product

United States

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